molecular formula C22H17F3N2O4S B6582784 2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1030128-70-1

2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6582784
CAS No.: 1030128-70-1
M. Wt: 462.4 g/mol
InChI Key: RDELVTBCJLZRPJ-UHFFFAOYSA-N
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Description

The compound 2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core with a sulfonyl group (trione) and two key substituents:

  • A 3-methoxyphenyl group at position 2, contributing electron-donating properties.
  • A 3-(trifluoromethyl)benzyl group at position 4, introducing strong electron-withdrawing effects.

Benzothiadiazines are known for diverse pharmacological activities, including PDE4 inhibition, aldose reductase inhibition, and antimicrobial effects . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the methoxy group may confer antioxidant properties .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4S/c1-31-18-9-5-8-17(13-18)27-21(28)26(19-10-2-3-11-20(19)32(27,29)30)14-15-6-4-7-16(12-15)22(23,24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDELVTBCJLZRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

PDE4 Inhibitors

Key Analogs :

  • Compounds 8, 13, 18 (): Feature a 3,5-di-tert-butyl-4-hydroxybenzyl group at N1. These exhibit micromolar-level PDE4 inhibition and selectivity, with compound 13 showing notable antioxidant activity .
  • Target Compound : The 3-(trifluoromethyl)benzyl group may enhance binding to PDE4’s hydrophobic pockets, while the methoxyphenyl group could modulate solubility. Direct potency comparisons are unavailable, but structural similarities suggest overlapping mechanisms .

Table 1: PDE4 Inhibitors Comparison

Compound Substituents PDE4 IC₅₀ Selectivity Antioxidant Activity
Target Compound 3-methoxyphenyl, 3-CF₃-benzyl Not reported Likely PDE4 Potential (methoxy)
Compound 13 () 3,5-di-tert-butyl-4-hydroxybenzyl Micromolar PDE4 selective Significant

Aldose Reductase Inhibitors

Key Analogs :

  • N4-Acetic acid derivatives (): Substitutions at N4 (e.g., acetic acid) yield IC₅₀ values of 0.032–0.975 μM. The acidic group is critical for binding .
  • Target Compound : Lacks the N4-acetic acid moiety, suggesting divergent targets. However, the trifluoromethyl group may improve bioavailability, a factor in diabetic complications .

Membrane Interaction and Pharmacokinetics

Molecular Dynamics Insights ():

  • Derivatives with electron-withdrawing groups (e.g., CF₃) exhibit prolonged membrane interface binding (10–70 ns) via hydrogen-bonding with lipid heads .
  • Electron-donating groups (e.g., methyl) increase water solubility but reduce membrane retention .

Table 2: Substituent Effects on Membrane Interactions

Substituent Type Example Group Membrane Affinity Solubility
Electron-withdrawing CF₃ (Target) High Moderate
Electron-donating Methoxy (Target) Moderate High

Antimicrobial and Anticancer Activity

  • Sulfamido-containing analogs (): Exhibit GI₅₀ values of 1.4–2.1 μM against leukemia and lung cancer cells. The sulfamido moiety is crucial for cytotoxicity .
  • Target Compound : The sulfonyl trione group may reduce cytotoxicity compared to sulfamido derivatives but could enhance antimicrobial effects, as seen in other benzothiadiazines .

Structure-Activity Relationship (SAR) Insights

  • Position of Substituents : N1 substitutions (e.g., 3,5-di-tert-butyl in ) favor PDE4 inhibition, while N4 modifications (e.g., acetic acid in ) target aldose reductase.
  • Electronic Effects :
    • Trifluoromethyl : Enhances lipophilicity and membrane penetration .
    • Methoxy : Balances solubility and may contribute to antioxidant activity .

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